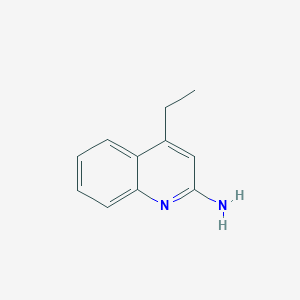
2-Quinolinamine, 4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinamine, also known as Quinoline, 2-amino-; 2-Aminoquinoline; quinolin-2-amine, is a heterocyclic compound with the molecular formula C9H8N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Quinolinamine consists of a benzene ring fused with a pyridine moiety . The molecular weight is 144.1732 .Chemical Reactions Analysis
Quinoline and its related derivatives have been exploited immensely for the development of potent antimalarial agents . Various chemical modifications of quinoline have been attempted to achieve analogs with potent antimalarial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolinamine include a molecular weight of 144.1732 . More detailed properties like boiling point, density, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research into quinoxalines and quinolinamines indicates their effectiveness as corrosion inhibitors. A study on the inhibition efficiencies of quinoxalines, including quinolinamine derivatives, against copper corrosion in nitric acid media highlights the relationship between molecular structures and inhibition efficiency. Quantum chemical calculations based on the Density Functional Theory (DFT) method demonstrated consistency between theoretical results and experimental data, underscoring the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).
Antibacterial Activity
Quinolinamines have shown promising results in antibacterial applications. Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its derivatives exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This suggests their potential in developing new antibacterial agents (Asghari et al., 2014).
Photovoltaic Applications
Quinolinamine derivatives have been explored for their photovoltaic properties, with specific derivatives showing promise in organic–inorganic photodiode fabrication. The deposition of these compounds via the thermal evaporation technique and their incorporation into heterojunction diodes demonstrated rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their applicability in photodiode development (Zeyada et al., 2016).
Polymerization Initiators
Quinolinamine derivatives, specifically bis(8-quinolinolato)aluminum ethyl complexes, have been identified as effective initiators for the ring-opening polymerization of rac-lactide. These initiators show good polymerization control, with narrow polydispersity indices and potential stereocontrol, indicating their utility in the synthesis of polylactic acid (PLA) polymers with specific stereochemical configurations (Bakewell et al., 2012).
Wirkmechanismus
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between 4-ethylquinolin-2-amine and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
One study found that a quinoline derivative exhibited anticancer activity, suggesting that 4-ethylquinolin-2-amine may have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Zukünftige Richtungen
Recent advances in the synthesis of quinoline and its analogues have opened up new possibilities for the development of biologically and pharmaceutically active compounds . The focus is on tackling the drawbacks of the syntheses and side effects on the environment . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
Eigenschaften
IUPAC Name |
4-ethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVDCPULBZFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

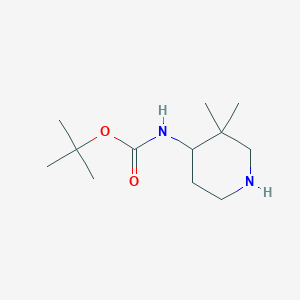
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
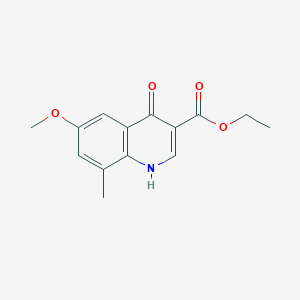


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)
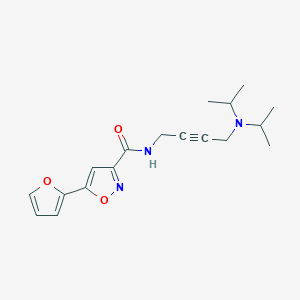
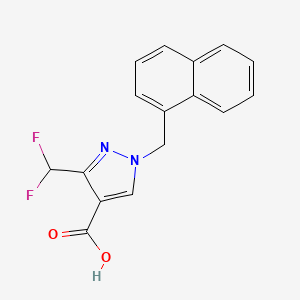
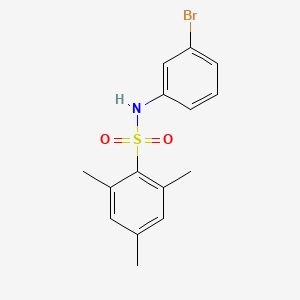
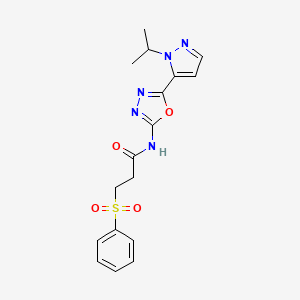
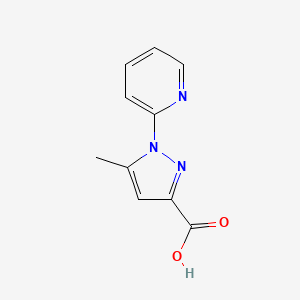
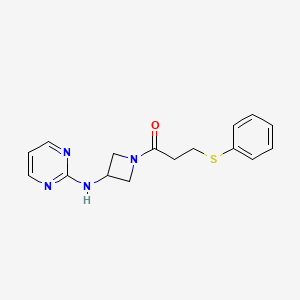
![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2897795.png)